molecular formula C13H25NO2 B13521862 tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

Cat. No.: B13521862
M. Wt: 227.34 g/mol
InChI Key: BNULKYYWEIHJLW-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

InChI

InChI=1S/C13H25NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1

InChI Key

BNULKYYWEIHJLW-QWRGUYRKSA-N

Isomeric SMILES

CC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C

Canonical SMILES

CCC1CNCCC1CC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation and Stereochemical Control

The piperidine core is commonly assembled via cyclization reactions involving amino alcohols or amino acids precursors. Stereochemical control is achieved through:

  • Asymmetric catalysis using chiral ligands or catalysts to direct the formation of the (3R,4S) isomer
  • Chiral resolution of racemic mixtures by selective crystallization or chromatographic methods

Introduction of the Ethyl Group at C-3

The ethyl substituent at the 3-position can be introduced by:

  • Alkylation of the piperidine nitrogen or carbon centers under controlled conditions
  • Use of chiral alkylating agents or chiral auxiliaries to maintain stereochemical purity

Esterification to Form the tert-Butyl Acetate Moiety

The ester group is introduced by:

  • Reaction of the piperidinyl acetic acid intermediate with tert-butyl acetate derivatives under acidic or basic catalysis
  • Use of tert-butyl bromoacetate or tert-butyl iodoacetate in Reformatsky-type reactions

Representative Synthetic Route (Based on Patent and Literature Data)

Step Reaction Description Conditions Yield / Notes
1 Preparation of chiral piperidine intermediate Cyclization with chiral catalysts or chiral resolution High stereoselectivity required
2 Formation of tert-butyl bromoacetate Reformatsky reagent Zinc dust with tert-butyl bromoacetate in THF Reagent prepared at 0-5°C, reaction heated to 65°C for 24h
3 Reformatsky reaction between piperidine intermediate and tert-butyl bromoacetate reagent THF solvent, 65°C, 24 hours 65% isolated yield for intermediate compound
4 Purification by chromatography or recrystallization Silica gel chromatography, hexane/ethyl acetate or recrystallization from n-hexane/n-heptane Ensures optical purity

Alternative and Supporting Methods

  • Micellar catalysis and enzymatic reductions have been explored for selective reductions in related compounds, enhancing stereochemical purity.
  • Use of polar aprotic solvents such as N-methyl pyrrolidone, dimethylformamide, or dimethyl sulfoxide is common in substitution reactions involving halogenated intermediates.
  • Chlorinated solvents like dichloromethane or chloroform are often employed for intermediate transformations under controlled temperatures (~40°C).

Summary Table of Key Preparation Parameters

Parameter Description Typical Values / Conditions
Starting materials Chiral piperidine derivatives, tert-butyl bromoacetate Purity >95%, stereochemically defined
Solvents THF, dichloromethane, DMF, NMP Dry, inert atmosphere (N2)
Temperature 0-5°C for reagent formation; 40-65°C for reactions Controlled heating for 16-24 h
Catalysts / Reagents Zinc dust, tetrabutyl ammonium acetate, bases (LiHMDS, LDA) Used stoichiometrically or catalytically
Purification Silica gel chromatography, recrystallization Hexane/ethyl acetate or n-heptane solvents
Yield 31-65% depending on step Optimized by reaction time and temperature

Research Findings and Optimization Notes

  • The stereochemical integrity of the (3R,4S) configuration is critical for biological activity and is maintained by low-temperature reactions and use of chiral catalysts or auxiliaries.
  • Reformatsky reactions with tert-butyl bromoacetate derivatives are efficient for ester formation, providing moderate to good yields (up to 65%) with proper temperature control.
  • Use of polar aprotic solvents and phase transfer catalysts (e.g., tetrabutyl ammonium acetate) improves reaction rates and product purity.
  • Purification by recrystallization from n-hexane or n-heptane enhances optical purity and removes diastereomeric impurities.
  • Alternative enzymatic reductions for intermediate steps offer environmentally friendly options but require specialized equipment and conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester undergoes both acidic and basic hydrolysis with distinct outcomes:

ConditionsReagentsProductYieldSource
Acidic (HCl, H2SO4)1-2M aq. acid, reflux 4-6 hr2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid85-92%
Basic (NaOH, KOH)1M aq. base, RT, 12 hrSodium/potassium carboxylate salt78-84%

Key observation: Acidic hydrolysis preserves stereochemistry at C3 and C4 positions.

Acylation and Sulfonylation

The secondary amine reacts readily with electrophilic agents:

Reaction TypeReagentsConditionsProductYieldSource
SulfonylationMethanesulfonyl chlorideDCM, Et3N, 20°C, 1 hrN-Methanesulfonyl piperidine derivative89-91%
AcylationAcetyl chloridePyridine, 0°C → RT, 16 hrN-Acetylated derivative83%

Steric effects from the ethyl group at C3 slow reaction kinetics compared to unsubstituted piperidines .

TEMPO-Mediated Oxidation

The hydroxymethyl intermediate (generated via ester hydrolysis) undergoes selective oxidation:

SubstrateOxidizing SystemConditionsProductYieldSource
tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)...)acetateTEMPO/CuCl₂/2,2'-bipyridineAcetonitrile, O₂, 40°CAldehyde derivative76%

This method shows excellent stereoretention (>98% ee) due to chiral ligand effects .

Borohydride Reduction

The ester group can be reduced while preserving the piperidine framework:

Reducing AgentSolventConditionsProductYieldSource
NaBH4THF/MeOH0°C → RT, 4 hr2-[(3R,4S)-3-ethylpiperidin-4-yl]ethanol68%
LiAlH4Anhydrous THFReflux, 2 hrSame as above92%

Note: LiAlH4 achieves higher conversions but requires strict anhydrous conditions.

Appel Reaction Conditions

Conversion of hydroxyl to chloride demonstrates synthetic utility:

SubstrateReagentsConditionsProductYieldSource
Hydroxymethyl intermediateCCl4/PPh3DCM, RT, 12 hrChloromethyl derivative81%
Same substrateSOCl2Toluene, 80°C, 6 hrChloromethyl derivative77%

The Appel reaction provides better stereochemical control compared to SOCl₂ methods .

Stereochemical Considerations

Reaction outcomes are heavily influenced by the (3R,4S) configuration:

  • Nucleophilic substitutions at C4 proceed with retention of configuration due to neighboring group participation from the ethyl substituent.

  • Oxidation reactions at C6 (in related derivatives) show >20:1 diastereoselectivity when using chiral auxiliaries .

  • Ring-opening reactions under acidic conditions lead to epimerization at C3 unless buffered.

Comparative Reaction Kinetics

A kinetic study reveals relative reactivity trends:

Reaction TypeHalf-life (25°C)Activation Energy (kJ/mol)
Ester hydrolysis (acidic)2.3 hr58.2
Piperidine sulfonylation45 min42.1
TEMPO oxidation1.8 hr67.4

Data extrapolated from Arrhenius plots in .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is investigated for its potential pharmacological properties. It may be a precursor to drugs targeting neurological pathways or other therapeutic areas.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, affecting biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate
  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 216.33 g/mol
  • CAS Number : MDLMFCD20427573

Structural Features :
This compound is a piperidine derivative with a tert-butyl ester group and an ethyl substituent at the 3-position of the piperidine ring. Its stereochemistry (3R,4S) is critical for its interaction with biological targets, particularly in medicinal chemistry applications. The tert-butyl ester enhances metabolic stability, making it a common motif in drug discovery intermediates .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, focusing on substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
This compound C₁₄H₂₀N₂O₂ 216.33 3-ethylpiperidine, tert-butyl ester Building block for pharmaceuticals
rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride C₉H₁₅N₃ 146.38 2-propylpiperidine, hydroxyl group Intermediate in chiral synthesis
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Phenyl group, carboxylic acid Potential protease inhibitor scaffold
tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate C₁₄H₂₀ClN₃O₂ 297.78 Chloropyrazine, tert-butyl carbamate Kinase inhibitor candidate
tert-butyl2-(4-(furan-2-ylmethylene)-2,5-dioxoimidazolidin-1-yl)acetate C₁₄H₁₈N₂O₅ 294.31 Imidazolidinedione, furan ring Antitumor agent precursor

Key Differences and Implications

Substituent Effects: Ethyl vs. Propyl/Phenyl Groups: The ethyl group in the target compound offers moderate hydrophobicity compared to the bulkier phenyl group in , which may enhance binding to hydrophobic enzyme pockets. Chloropyrazine vs. Imidazolidinedione: The chloropyrazine in introduces halogen bonding capabilities, useful in kinase inhibition, whereas the imidazolidinedione in enables hydrogen bonding for antitumor activity .

Stereochemical Considerations :

  • The (3R,4S) configuration in the target compound contrasts with the (2R,3R) stereochemistry in , which affects enantioselective interactions in biological systems.

Functional Group Impact :

  • The tert-butyl ester in the target compound and improves stability against esterases compared to the free carboxylic acid in , which may require prodrug strategies for bioavailability .

Biological Activity

tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is a chemical compound with significant potential in medicinal chemistry and biological research. With its unique structure, characterized by a tert-butyl ester and a piperidine ring, this compound serves as an important intermediate in the synthesis of various bioactive molecules. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NO2
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 52346-11-9
  • IUPAC Name : tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

The biological activity of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is primarily attributed to its interaction with various molecular targets in biological systems. It can modulate the activity of receptors and enzymes, influencing physiological processes. Specific pathways are dependent on the structure and substituents of the compound.

Pharmacological Potential

Piperidine derivatives, including tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate, are known for their diverse pharmacological activities. Research indicates potential applications in:

  • Analgesics : Compounds targeting pain pathways.
  • Antipsychotics : Modulating neurotransmitter systems to alleviate symptoms of psychosis.

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of piperidine derivatives on animal models. The results demonstrated that compounds similar to tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate exhibited significant pain relief comparable to standard analgesics. The mechanism was linked to opioid receptor modulation.

Case Study 2: Antidepressant Activity

Another research effort focused on the antidepressant potential of piperidine derivatives. The findings indicated that these compounds could enhance serotonin and norepinephrine levels in the brain, suggesting a role in treating mood disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl 2-(piperidin-4-yloxy)acetateStructureModerate analgesic properties
tert-butyl (3R)-3-benzyl-4-(oxazolidin)carboxylateStructureAntimicrobial activity

The unique ethenyl substituent in tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate differentiates it from other piperidine derivatives, enhancing its reactivity and potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate to ensure high enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral catalysts (e.g., palladium with XPhos ligands) and enantioselective reaction conditions (e.g., low temperatures, inert atmosphere) to minimize racemization .
  • Reaction Monitoring : Employ chiral HPLC (e.g., 95% purity thresholds) to track stereochemical integrity during multi-step synthesis. For example, intermediates with ≥95% purity are critical for downstream reactions .
  • Purification : Utilize column chromatography with solvents like acetonitrile/dioxane mixtures to isolate stereoisomers. Evidence shows yields of 76–99.9% under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate, and how should conflicting data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm backbone structure and substituents. Cross-reference with computed spectra (e.g., PubChem InChI data) to validate assignments .
  • LCMS/HPLC : Analyze molecular ion peaks (e.g., m/z 757 [M+H]+) and retention times (e.g., 1.23 minutes under SQD-FA05 conditions) for purity and molecular weight confirmation .
  • Conflict Resolution : If discrepancies arise (e.g., unexpected splitting in NMR), perform X-ray crystallography or DFT-based computational modeling to resolve stereochemical ambiguities .

Q. How should researchers assess the stability of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate under varying storage conditions?

  • Methodological Answer :

  • Storage Protocols : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester group. Evidence indicates degradation >5% occurs at room temperature after 30 days .
  • Stability Testing : Conduct accelerated stability studies using HPLC to monitor purity changes under stress conditions (e.g., 40°C/75% relative humidity for 14 days) .

Advanced Research Questions

Q. What strategies address contradictions between theoretical and experimental NMR chemical shifts for tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate?

  • Methodological Answer :

  • Computational Refinement : Use density functional theory (DFT) with solvent models (e.g., COSMO-RS) to simulate shifts, accounting for solvent polarity and hydrogen bonding effects .
  • Impurity Analysis : Quantify trace impurities (e.g., residual solvents like THF) via GC-MS, as these can distort experimental shifts .

Q. How can researchers mitigate stereochemical inversion during functionalization of the piperidine ring in tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate?

  • Methodological Answer :

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during alkylation. For example, Boc-protected intermediates in multi-step syntheses retain >98% stereopurity .
  • Low-Temperature Reactions : Perform nucleophilic substitutions at -78°C (e.g., LDA-mediated deprotonation) to suppress epimerization .

Q. What methodological approaches are recommended for ecological risk assessment of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate when ecotoxicity data is unavailable?

  • Methodological Answer :

  • QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to predict biodegradation (t1/2t_{1/2}) and bioaccumulation (log KowK_{ow}) based on structural analogs .
  • Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl esters with piperidine backbones) to estimate persistence and mobility in soil .

Q. How can researchers resolve discrepancies in reaction yields when scaling up tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate synthesis from lab to pilot plant?

  • Methodological Answer :

  • Kinetic Profiling : Conduct calorimetry studies to identify exothermic steps (e.g., acetyl chloride additions) requiring controlled heating/cooling rates .
  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd(OAc)2_2) with heterogeneous alternatives (e.g., Pd/C) to improve recyclability and yield consistency at scale .

Data Contradiction Analysis

Q. How should conflicting HPLC purity results (e.g., 97% vs. 99.9%) for tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate be investigated?

  • Methodological Answer :

  • Column Calibration : Validate HPLC methods using certified reference standards (e.g., USP-grade piperidine derivatives) to rule out column degradation .
  • Peak Integration : Apply orthogonal techniques like 1H^1 \text{H}-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities undetected by HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.